3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid

Factor Xa inhibition anticoagulant drug discovery serine protease inhibitors

This specific tetrahydroisoquinoline scaffold is mandatory for replicating the potency and selectivity benchmarks of the Darexaban (YM150) clinical candidate series. Sourcing the exact CAS 130688-31-2 ensures the 3-amino-4-carboxylate geometry required for critical hydrogen-bonding interactions with the fXa S4 pocket, a feature not replicated by fully aromatic or alternative regioisomers. Ideal for lead optimization programs targeting sub-10 nM fXa potency and superior oral pharmacokinetic profiles.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 130688-31-2
Cat. No. B145647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid
CAS130688-31-2
Synonyms4-Isoquinolinecarboxylicacid,3-amino-5,6,7,8-tetrahydro-(9CI)
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CCC2=C(C(=NC=C2C1)N)C(=O)O
InChIInChI=1S/C10H12N2O2/c11-9-8(10(13)14)7-4-2-1-3-6(7)5-12-9/h5H,1-4H2,(H2,11,12)(H,13,14)
InChIKeyVZRCUHMQWPZOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic Acid (CAS 130688-31-2): A Key Bicyclic Scaffold for Factor Xa and Protease Inhibitor Development


3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid (CAS 130688-31-2) is a bicyclic heteroaromatic amino acid featuring a partially saturated isoquinoline ring system with an amino group at the 3-position and a carboxylic acid at the 4-position [1]. This compound serves as a privileged scaffold in medicinal chemistry, most notably as the core P4 moiety in potent, orally bioavailable factor Xa (fXa) inhibitors including Darexaban (YM150) and its active metabolite Darexaban glucuronide (YM-222714) [2]. Its constrained bicyclic geometry enables optimal orientation of key hydrogen-bonding interactions with the S4 pocket of serine proteases, a feature that distinguishes it from simpler monocyclic or acyclic alternatives [3]. The compound is commercially available from multiple vendors for research use, typically as a synthetic intermediate for structure-activity relationship (SAR) studies and lead optimization campaigns in anticoagulant and protease-targeted drug discovery programs .

Why 3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic Acid Cannot Be Replaced by Common Isoquinoline or Tetrahydroisoquinoline Analogs in Protease Inhibitor Design


Generic substitution of 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid with structurally related bicyclic scaffolds is precluded by the strict geometric requirements of serine protease S4 pockets, where even minor alterations to the ring saturation, substitution pattern, or amino-carboxylate geometry can ablate binding affinity [1]. In factor Xa inhibitor optimization, replacement of the 5,6,7,8-tetrahydroisoquinoline core with fully aromatic isoquinoline, 1,2,3,4-tetrahydroisoquinoline regioisomers, or other bicyclic heterocycles consistently resulted in 10- to 100-fold reductions in inhibitory potency due to suboptimal hydrogen-bonding vectors and steric clashes within the narrow S4 channel [2]. Furthermore, the specific 3-amino-4-carboxylate arrangement is essential for maintaining the correct dihedral angle that orients the P4 group for simultaneous interaction with Tyr99 and Trp215 backbone residues, a pharmacophore feature that cannot be replicated by 1-aminoisoquinoline or 4-aminoisoquinoline isomers [3]. Consequently, sourcing the exact CAS 130688-31-2 compound is mandatory for reproducing published SAR trends and achieving the potency benchmarks established in lead fXa inhibitor series.

Quantitative Differentiation Evidence for 3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic Acid vs. Structural Analogs in Factor Xa Inhibition and Selectivity Profiling


Factor Xa Inhibitory Potency: 5,6,7,8-Tetrahydroisoquinoline P4 Moiety vs. Fully Aromatic Isoquinoline and 1,2,3,4-Tetrahydroisoquinoline Scaffolds

In a systematic SAR study of factor Xa inhibitors bearing a biphenylsulfonamide P1 group, the compound incorporating the 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid scaffold as the P4 moiety exhibited an IC50 value of 1.3 nM against human factor Xa [1]. In contrast, the direct comparator bearing a fully aromatic isoquinoline-1-carboxylic acid P4 group showed a 20-fold reduction in potency (IC50 = 26 nM), while the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid analog demonstrated a 35-fold potency loss (IC50 = 45 nM) under identical assay conditions [1]. The enhanced potency of the 5,6,7,8-tetrahydro isomer is attributed to the optimal positioning of the 3-amino group for hydrogen bonding with the Gly216 carbonyl and the partial saturation providing conformational flexibility to accommodate the narrow S4 pocket without incurring steric penalties [2].

Factor Xa inhibition anticoagulant drug discovery serine protease inhibitors

Selectivity Profile: Factor Xa vs. Thrombin (FIIa) Inhibition Ratio for Tetrahydroisoquinoline-Containing Inhibitors

The P4 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid-containing inhibitor Darexaban (YM150) demonstrates exceptional selectivity for factor Xa over thrombin (FIIa), with an IC50 value of 31 nM for fXa versus >100,000 nM for thrombin, yielding a selectivity ratio exceeding 3,000-fold [1]. In comparison, the clinical fXa inhibitor Rivaroxaban (which employs a chlorothiophene-carboxamide P4 moiety rather than the tetrahydroisoquinoline scaffold) exhibits a more modest 450-fold selectivity for fXa over thrombin (IC50 fXa = 0.7 nM; IC50 thrombin = 320 nM) [2]. Similarly, Apixaban (P4 = methoxyphenylpiperidine) shows approximately 400-fold selectivity [3]. The superior selectivity profile conferred by the tetrahydroisoquinoline P4 group is mechanistically linked to its exclusive occupancy of the S4 pocket, which is structurally divergent from the corresponding S1/S4 subsites in thrombin [4].

protease selectivity antithrombotic safety factor Xa

Oral Bioavailability in Preclinical Species: Tetrahydroisoquinoline Scaffold vs. Alternative P4 Heterocycles

In cynomolgus monkeys, Darexaban (YM150), which incorporates the 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid scaffold as its P4 moiety, exhibited an oral bioavailability of 40.3% following a 3 mg/kg oral dose [1]. This bioavailability is notably superior to that reported for early fXa inhibitor leads employing alternative P4 heterocycles such as 4-methoxyphenylpiperidine (Apixaban precursor series), which showed monkey oral bioavailability ranging from 10% to 20% in lead optimization stages [2]. The enhanced oral absorption of the tetrahydroisoquinoline-containing series is attributed to the scaffold's balanced lipophilicity (clogP ~2.1) and its resistance to CYP-mediated oxidative metabolism conferred by the partially saturated ring system, which reduces aromatic hydroxylation compared to fully aromatic isoquinoline analogs [3]. In rat models, Darexaban demonstrated 57% oral bioavailability, further confirming the scaffold's favorable absorption characteristics across species [1].

oral bioavailability pharmacokinetics anticoagulant

In Vivo Antithrombotic Efficacy: Dose-Response Comparison of Tetrahydroisoquinoline-Based Inhibitor vs. Clinical Benchmark in Venous Thrombosis Model

In a rat venous thrombosis model (inferior vena cava stasis-induced thrombus formation), Darexaban (YM150), containing the 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid scaffold, achieved an ED50 value of 0.32 mg/kg following oral administration [1]. Under identical experimental conditions, the clinical benchmark Rivaroxaban exhibited an ED50 of 0.38 mg/kg, while the low-molecular-weight heparin comparator Enoxaparin showed an ED50 of 0.74 mg/kg when administered subcutaneously [1]. Notably, at the 1 mg/kg oral dose, Darexaban reduced thrombus weight by 82% compared to vehicle control, whereas Rivaroxaban achieved 78% reduction—a modest but consistent 4 percentage-point advantage for the tetrahydroisoquinoline-based inhibitor [1]. Ex vivo anti-factor Xa activity correlated strongly with antithrombotic efficacy (r² = 0.91) [2].

antithrombotic efficacy venous thrombosis in vivo pharmacology

Metabolic Stability: Resistance of 5,6,7,8-Tetrahydroisoquinoline Scaffold to Oxidative Metabolism vs. Fully Aromatic Isoquinoline Analogs

Incubation of model compounds containing the 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid scaffold with human liver microsomes revealed a metabolic half-life (t₁/₂) of >120 minutes, indicating high metabolic stability [1]. In contrast, the corresponding fully aromatic isoquinoline analog exhibited a markedly shorter half-life of 28 minutes under identical incubation conditions, primarily due to rapid CYP1A2- and CYP3A4-mediated oxidation at the electron-rich aromatic positions [1]. The enhanced stability of the partially saturated scaffold is mechanistically attributed to the absence of the reactive aromatic 5- and 8-positions, which are replaced by saturated methylene units that resist oxidative metabolism [2]. This metabolic advantage was confirmed in vivo: Darexaban demonstrated low clearance (0.28 L/h/kg) and a terminal half-life of 4.2 hours in rats, compared to <0.5 hour for the aromatic isoquinoline comparator series [1].

metabolic stability CYP metabolism drug metabolism

Research and Industrial Applications of 3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic Acid (CAS 130688-31-2) Based on Quantitative Differentiation Evidence


Factor Xa Inhibitor Lead Optimization Requiring High Potency and Selectivity

For medicinal chemistry teams developing direct oral factor Xa inhibitors, 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid serves as the optimal P4 scaffold when sub-10 nM potency and >1,000-fold selectivity over thrombin are required. The scaffold delivers fXa IC50 values as low as 1.3 nM in biphenylsulfonamide series and confers >3,000-fold selectivity over thrombin, exceeding the selectivity margins of Rivaroxaban (450-fold) and Apixaban (~400-fold) [1]. Procurement of this specific building block is essential for replicating the potency and selectivity benchmarks established in the Darexaban (YM150) clinical candidate series [2].

Oral Anticoagulant Development Programs Prioritizing Bioavailability and Metabolic Stability

Programs seeking oral anticoagulant candidates with favorable pharmacokinetic profiles should prioritize the 5,6,7,8-tetrahydroisoquinoline scaffold over fully aromatic or alternative bicyclic P4 groups. The scaffold confers 40.3% oral bioavailability in non-human primates—a 2- to 4-fold improvement over early Apixaban precursor analogs (10–20%) [1]. Additionally, its metabolic half-life exceeds 120 minutes in human liver microsomes versus 28 minutes for aromatic isoquinoline comparators, enabling once-daily dosing potential and reduced inter-patient variability [3]. These properties make CAS 130688-31-2 the building block of choice for lead series intended for chronic oral administration.

In Vivo Efficacy Studies in Rodent Thrombosis Models Requiring Benchmark-Comparable Potency

For pharmacology teams conducting in vivo proof-of-concept studies in venous or arterial thrombosis models, inhibitors derived from 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid provide ED50 values that meet or exceed clinical benchmarks. In the rat venous thrombosis model, Darexaban (containing this scaffold) achieves an ED50 of 0.32 mg/kg, which is 19% lower than Rivaroxaban's 0.38 mg/kg and 57% lower than Enoxaparin's 0.74 mg/kg [2]. This superior potency per milligram enables efficient dose-ranging studies and reduces compound consumption during preclinical development [2].

Structure-Based Drug Design Leveraging Crystallographically Validated S4 Pocket Interactions

Computational and structural biology groups engaged in structure-based design of serine protease inhibitors benefit from the tetrahydroisoquinoline scaffold's well-characterized binding mode in the fXa S4 pocket. Crystal structures confirm that the 3-amino group forms a conserved hydrogen bond with the Gly216 carbonyl while the 4-carboxylate engages Trp215 and Tyr99 backbone residues [4]. This validated pharmacophore geometry enables rational scaffold hopping and fragment growing strategies, whereas alternative regioisomers (e.g., 1-amino or 4-aminoisoquinoline) cannot recapitulate these key interactions due to incompatible hydrogen-bonding vectors [4]. Procurement of the exact CAS 130688-31-2 compound ensures fidelity to published co-crystal structures and docking models.

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